molecular formula C18H17N5O4 B5545903 N-{2-[2-(3-methylphenoxy)ethoxy]-5-nitrobenzylidene}-4H-1,2,4-triazol-4-amine

N-{2-[2-(3-methylphenoxy)ethoxy]-5-nitrobenzylidene}-4H-1,2,4-triazol-4-amine

Cat. No. B5545903
M. Wt: 367.4 g/mol
InChI Key: ZDXAFPIHEGXSMI-SRZZPIQSSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-{2-[2-(3-methylphenoxy)ethoxy]-5-nitrobenzylidene}-4H-1,2,4-triazol-4-amine involves multi-component reactions and the formation of Schiff bases through the condensation of amine groups with aldehydes. For instance, triazoles and their derivatives can be synthesized via metal-free multi-component reactions involving primary amines, ketones, and nitrophenyl azides, as demonstrated by Vo (2020) in the synthesis of 1,5-disubstituted 1,2,3-triazoles (Vo, 2020).

Molecular Structure Analysis

The molecular structure of such compounds is elucidated through spectroscopic methods including infrared spectroscopy, nuclear magnetic resonance (NMR), and sometimes crystallography. Alotaibi et al. (2018) detailed the structure of a similar triazole compound through various spectroscopic techniques, providing insights into the compound's molecular geometry and electron distribution (Alotaibi et al., 2018).

Chemical Reactions and Properties

The chemical behavior of N-{2-[2-(3-methylphenoxy)ethoxy]-5-nitrobenzylidene}-4H-1,2,4-triazol-4-amine includes its ability to undergo nucleophilic substitutions and participate in complexation reactions. Sancak et al. (2007) discussed the synthesis and properties of Cu(II), Ni(II), and Fe(II) complexes with a substituted triazole Schiff base, indicating the ligand's ability to coordinate with metal ions in a tridentate manner (Sancak et al., 2007).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for understanding their stability and suitability for various applications. Habibi et al. (2013) provided a computational and spectroscopic analysis of a Schiff base, illustrating the compound's physical characteristics through DFT calculations and spectroscopic data (Habibi et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity towards other compounds, potential for hydrogen bonding, and electron-donating or withdrawing effects, are essential for predicting the compound's behavior in chemical reactions. For example, LeBlond et al. (1997) explored the kinetics and pathways of the selective hydrogenation of a nitrobenzyl triazole, providing insight into the compound's reactivity and interaction with catalysts (LeBlond et al., 1997).

Scientific Research Applications

Chemical Synthesis and Ligand Applications

Research has demonstrated the synthesis and characterization of various ligands and their complexes, highlighting their selectivity and potential applications in scientific research. For example, studies on tridentate ligand complexes with lanthanides reveal their marked preference for heavier lanthanides due to enthalpic effects, suggesting applications in selective metal recovery or sensing (Caravan et al., 1995). Similarly, the development of hexadentate N3O3 amine phenol ligands for Group 13 metal ions indicates their potential in creating highly specific metal ion sensors or recovery systems (Liu et al., 1993).

Catalytic Activities and Environmental Applications

Some compounds exhibit catalytic activities, such as the synthesis of 1,5-disubstituted 1,2,3-triazoles through metal-free multi-component reactions, indicating their potential in synthesizing novel organic compounds or pharmaceuticals (Vo, 2020). Furthermore, the antimicrobial activities of new 1,2,4-triazole derivatives highlight their relevance in developing new antibacterial and antifungal agents (Bektaş et al., 2010).

Mechanism of Action

If the compound is a drug or has some biological activity, this would involve studying how it interacts with biological systems. This could include its binding to receptors, its effect on biological pathways, and its overall effect on the organism .

Safety and Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact. It could also include information on how to handle and store the compound safely .

Future Directions

This could involve a discussion of areas of research that could be pursued based on what is known about the compound. This could include potential applications, modifications that could be made to the compound, or new reactions that could be explored .

properties

IUPAC Name

(E)-1-[2-[2-(3-methylphenoxy)ethoxy]-5-nitrophenyl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4/c1-14-3-2-4-17(9-14)26-7-8-27-18-6-5-16(23(24)25)10-15(18)11-21-22-12-19-20-13-22/h2-6,9-13H,7-8H2,1H3/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXAFPIHEGXSMI-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2)[N+](=O)[O-])C=NN3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2)[N+](=O)[O-])/C=N/N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-[2-[2-(3-methylphenoxy)ethoxy]-5-nitrophenyl]-N-(1,2,4-triazol-4-yl)methanimine

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